molecular formula C20H21N B12008513 Unii-C3X0uoc25D CAS No. 1262751-46-1

Unii-C3X0uoc25D

Cat. No.: B12008513
CAS No.: 1262751-46-1
M. Wt: 275.4 g/mol
InChI Key: MILRTYCRJIRPKY-BGYRXZFFSA-N
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Description

N-[3-((1aR,10bS)-1a,10b-dihydrodibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-ylidene)propyl]-N-methylamine is a complex organic compound characterized by its unique structural framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-((1aR,10bS)-1a,10b-dihydrodibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-ylidene)propyl]-N-methylamine typically involves a multi-step process. The initial step often includes the formation of the dibenzocycloheptene core, followed by the introduction of the propyl and methylamine groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-((1aR,10bS)-1a,10b-dihydrodibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-ylidene)propyl]-N-methylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[3-((1aR,10bS)-1a,10b-dihydrodibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-ylidene)propyl]-N-methylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of N-[3-((1aR,10bS)-1a,10b-dihydrodibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-ylidene)propyl]-N-methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibenzocycloheptenes and related structures, such as:

    Dibenzocycloheptene derivatives: Compounds with similar core structures but different functional groups.

    Cycloheptene analogs: Molecules with variations in the cycloheptene ring or substituents.

Uniqueness

N-[3-((1aR,10bS)-1a,10b-dihydrodibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-ylidene)propyl]-N-methylamine is unique due to its specific structural configuration and the presence of the propyl and methylamine groups

Properties

CAS No.

1262751-46-1

Molecular Formula

C20H21N

Molecular Weight

275.4 g/mol

IUPAC Name

N-methyl-3-[(2R,4S)-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenylidene]propan-1-amine

InChI

InChI=1S/C20H21N/c1-21-12-6-11-16-14-7-2-4-9-17(14)19-13-20(19)18-10-5-3-8-15(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/t19-,20+

InChI Key

MILRTYCRJIRPKY-BGYRXZFFSA-N

Isomeric SMILES

CNCCC=C1C2=CC=CC=C2[C@@H]3C[C@@H]3C4=CC=CC=C41

Canonical SMILES

CNCCC=C1C2=CC=CC=C2C3CC3C4=CC=CC=C41

Origin of Product

United States

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